REACTION_SMILES
|
[CH3:1][CH:2]([NH2:3])[C:4]([OH:5])=[O:6].[CH3:36][c:37]1[cH:38][cH:39][cH:40][cH:41][cH:42]1.[NH2:27][NH:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[OH2:15].[OH2:35].[OH:7][CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1.[c:16]1([CH3:26])[cH:17][cH:18][c:19]([S:22](=[O:23])(=[O:24])[OH:25])[cH:20][cH:21]1>>[CH3:1][CH:2]([NH2:3])[C:4](=[O:5])[O:6][CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1.[c:16]1([CH3:26])[cH:17][cH:18][c:19]([S:22](=[O:23])(=[O:24])[OH:25])[cH:20][cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(N)C(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
NNc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O
|
Name
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Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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OCc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
|
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Type
|
product
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Smiles
|
CC(N)C(=O)OCc1ccccc1
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Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][CH:2]([NH2:3])[C:4]([OH:5])=[O:6].[CH3:36][c:37]1[cH:38][cH:39][cH:40][cH:41][cH:42]1.[NH2:27][NH:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[OH2:15].[OH2:35].[OH:7][CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1.[c:16]1([CH3:26])[cH:17][cH:18][c:19]([S:22](=[O:23])(=[O:24])[OH:25])[cH:20][cH:21]1>>[CH3:1][CH:2]([NH2:3])[C:4](=[O:5])[O:6][CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1.[c:16]1([CH3:26])[cH:17][cH:18][c:19]([S:22](=[O:23])(=[O:24])[OH:25])[cH:20][cH:21]1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NNc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(N)C(=O)OCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][CH:2]([NH2:3])[C:4]([OH:5])=[O:6].[CH3:36][c:37]1[cH:38][cH:39][cH:40][cH:41][cH:42]1.[NH2:27][NH:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[OH2:15].[OH2:35].[OH:7][CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1.[c:16]1([CH3:26])[cH:17][cH:18][c:19]([S:22](=[O:23])(=[O:24])[OH:25])[cH:20][cH:21]1>>[CH3:1][CH:2]([NH2:3])[C:4](=[O:5])[O:6][CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1.[c:16]1([CH3:26])[cH:17][cH:18][c:19]([S:22](=[O:23])(=[O:24])[OH:25])[cH:20][cH:21]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NNc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(N)C(=O)OCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |